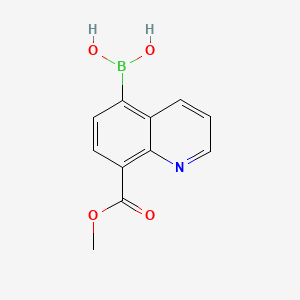
(8-(Methoxycarbonyl)quinolin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-(Methoxycarbonyl)quinolin-5-yl)boronic acid: is an organoboron compound that features a quinoline ring substituted with a methoxycarbonyl group at the 8-position and a boronic acid group at the 5-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid typically involves the functionalization of quinoline derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated quinoline derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a methyl group or other reduced forms.
Substitution: The boronic acid group can participate in various substitution reactions, including halogenation and amination.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while amination can be performed using amines and suitable catalysts.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or aminated quinoline derivatives.
Scientific Research Applications
Chemistry: (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions. It serves as a building block for the construction of biaryl compounds, which are important in pharmaceuticals and materials science .
Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of boron-containing drugs. Boronic acids are known for their ability to inhibit proteases and other enzymes, making them valuable in drug discovery and development .
Industry: The compound is used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-boron bonds makes it useful in the synthesis of boron-doped materials with unique properties .
Mechanism of Action
The mechanism of action of (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid in chemical reactions involves the formation of boron-carbon bonds through transmetalation processes. In Suzuki-Miyaura coupling, the boronic acid group transfers its organic moiety to a palladium catalyst, which then couples with an electrophilic partner to form a new carbon-carbon bond . This process is facilitated by the presence of a base, which activates the boronic acid group and enhances its reactivity.
Comparison with Similar Compounds
- 8-Quinolinylboronic acid
- (5-(Trifluoromethyl)quinolin-8-yl)boronic acid
- (8-Methylquinolin-5-yl)boronic acid
Comparison: (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid is unique due to the presence of the methoxycarbonyl group, which can influence its reactivity and solubility. Compared to 8-quinolinylboronic acid, the methoxycarbonyl group provides additional functionalization options and can enhance the compound’s utility in specific synthetic applications . The trifluoromethyl and methyl derivatives offer different electronic and steric properties, making them suitable for different types of chemical reactions and applications .
Properties
IUPAC Name |
(8-methoxycarbonylquinolin-5-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO4/c1-17-11(14)8-4-5-9(12(15)16)7-3-2-6-13-10(7)8/h2-6,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPJELPVKHBOGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=NC2=C(C=C1)C(=O)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.01 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














